molecular formula C14H7BrClF3N2 B2688838 1-Bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine CAS No. 1272756-38-3

1-Bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine

Cat. No. B2688838
CAS RN: 1272756-38-3
M. Wt: 375.57
InChI Key: RJXVKQQBGBEBJF-UHFFFAOYSA-N
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Description

“1-Bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine” is a chemical compound. It belongs to the class of compounds known as imidazo[1,2-a]pyridines . These compounds have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . The reaction is reasonably fast, very clean, high yielding, and requires simple workup .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This reaction can be carried out in neutral, weak basic organic solvents at elevated temperatures .

Scientific Research Applications

Corrosion Inhibition

Imidazo[1,5-a]pyridine derivatives have been studied for their effectiveness as corrosion inhibitors. For instance, novel imidazo[4,5-b]pyridine derivatives exhibited significant inhibition performance against mild steel corrosion in acidic environments. These derivatives act as mixed-type inhibitors, and their efficiency was validated through various techniques including weight loss measurements, potentiodynamic polarization, electrochemical impedance spectroscopy, and computational approaches (Saady et al., 2021).

Computational Chemistry

Computational studies on imidazo[1,2α]pyridine derivatives and the effect of halogen groups on their corrosion inhibition properties have been conducted. These studies employed the Restricted Hartree-Fock method, indicating that bromine-containing derivatives potentially offer better corrosion inhibition due to electronic properties influenced by the bromine atom's size and electronegativity difference (Sundari et al., 2018).

Antimicrobial and Anticancer Activity

Imidazo[4,5-b]pyridine-2(3H)-one derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These activities highlight the potential of imidazo[1,5-a]pyridine derivatives in developing therapeutic agents (Banda et al., 2016).

Material Science

In material science, imidazo[1,5-a]pyridine derivatives have been synthesized and their optical properties explored. These compounds exhibit significant Stokes' shifts, making them suitable for applications in luminescent materials and potentially in organic electronics (Volpi et al., 2017).

Drug Discovery

Imidazo[4,5-b]pyridine derivatives have also been synthesized and characterized, with some derivatives investigated as potential inhibitors of enzymes such as tyrosyl-tRNA synthetase. This suggests their application in drug discovery and design (Jabri et al., 2023).

properties

IUPAC Name

1-bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrClF3N2/c15-12-11-10(16)6-9(14(17,18)19)7-21(11)13(20-12)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXVKQQBGBEBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=C(C=C3Cl)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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